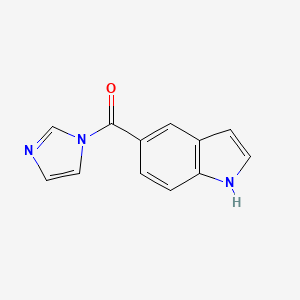

5-(1H-imidazol-1-ylcarbonyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

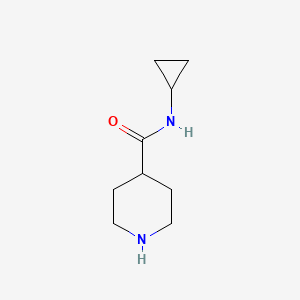

“5-(1H-imidazol-1-ylcarbonyl)-1H-indole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. One method involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C7H6N4O .Chemical Reactions Analysis

Imidazole is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis . It is mainly employed to convert amines into amides, carbamates, ureas. It can also be used to convert alcohols into esters .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water . It is a white crystalline solid .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and Structural Characterization : A series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized using IR, 1H NMR, and 13C NMR techniques. The molecular structure, optimized bond parameters, and charge delocalization were studied using density functional theory and Natural Bond Orbital analysis (Rajaraman, Sundararajan, Loganath, & Krishnasamy, 2017).

Antimicrobial Activity

- Antimicrobial Activity : Novel 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles demonstrated potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). Specific compounds like 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole showed significant inhibition of growth in various Gram-positive strains (Al‐Qawasmeh et al., 2010).

Potential in Cancer Research

- Anticancer Applications : Indole-imidazole conjugates, including 5-HT7 receptor agonists, have shown potential as neuropathic painkillers and might serve as valuable tools in cancer research. These compounds exhibit high selectivity, metabolic stability, and low cytotoxicity, making them promising candidates in the study of cancer-related pain management (Hogendorf et al., 2019).

Biochemical Studies

- Aromatase Inhibition : Some 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles have been reported to inhibit aromatase (CYP19) activity, which is crucial in the study of hormonal cancers and endocrine disorders. These compounds demonstrate high potency and selectivity, offering valuable insights into the development of new therapeutic agents (Lézé et al., 2006).

Green Chemistry Applications

- Eco-friendly Synthesis : The green synthesis of multi-substituted indolylimidazole derivatives, using microwave irradiation and recyclable catalysts, highlights the compound's role in promoting environmentally sustainable chemical processes. This method is marked by short reaction times, cost-effectiveness, and high yields (Nirwan & Pareek, 2021).

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, there is a great potential for the development of new drugs that overcome the AMR problems .

Mechanism of Action

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . They are often utilized in pharmaceuticals and agrochemicals , suggesting potential interactions with biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups present . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to have a wide range of structural diversities and potential applications, suggesting that they may have various molecular and cellular effects .

Action Environment

Factors such as temperature, solvent system, and ph of the reaction system are known to influence the self-assembly process of imidazole derivatives .

Properties

IUPAC Name |

imidazol-1-yl(1H-indol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12(15-6-5-13-8-15)10-1-2-11-9(7-10)3-4-14-11/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQFYAUWXVNKMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)

![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide](/img/structure/B2413039.png)

![2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2413044.png)

![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)